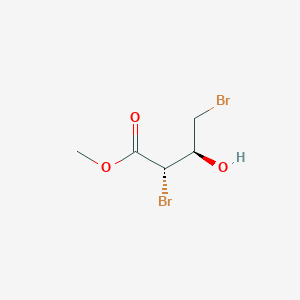

methyl(2S,3R)-2,4-dibromo-3-hydroxybutyrate

Overview

Description

Molecular Structure Analysis

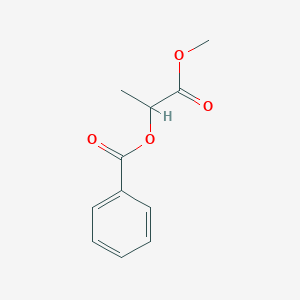

The molecular structure of “methyl(2S,3R)-2,4-dibromo-3-hydroxybutyrate” can be deduced from its name. It likely contains a butyrate backbone with bromine atoms at the 2 and 4 positions, a hydroxy group at the 3 position, and a methyl group attached through an ester linkage .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and reagents used. Given the presence of bromine atoms and a hydroxy group, it could undergo various substitution, elimination, or addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure and similar compounds. For instance, it likely has a certain density, boiling point, vapor pressure, and other properties .

Scientific Research Applications

Biopolymer Production by Methanotrophic Bacteria

Methanotrophic bacteria, which thrive in environments with high methane production, utilize methane as their primary carbon and energy source. These bacteria are capable of producing poly-3-hydroxybutyrate (PHB), a biodegradable polymer with properties similar to conventional plastics. PHB's environmentally friendly characteristics, due to its rapid biodegradation and non-toxic degradation products, make it a promising alternative to petrochemical polymers. It finds applications in industry, medicine, and pharmacy, highlighting the potential utility of methanotrophic bacteria in sustainable biopolymer production (Kubaczyński, Pytlak, & Stępniewska, 2019).

Enhancing Biodegradability and Applications

Research has focused on optimizing the biological production of PHB and its copolymers to improve yield and reduce costs, crucial for their wider commercial adoption. Innovative strategies include the utilization of different substrates and microorganisms, metabolic engineering techniques, and employing mixed cultures or extremophile bacteria to avoid the need for sterile conditions. The selection of appropriate substrate-microorganism combinations, coupled with the right reactor configuration and operational conditions, can significantly enhance the process productivity and economic feasibility of PHB production (Policastro, Panico, & Fabbricino, 2021).

Waste Valorization for PHB Production

Utilizing fruit waste as a substrate for PHB production represents an effective approach to reducing production costs and addressing plastic pollution. Studies have shown that pineapple and mixed fruit wastes are particularly effective substrates for PHB production, demonstrating the potential of agro-industrial wastes in biopolymer synthesis. This strategy not only contributes to waste reduction but also aligns with circular economy principles, highlighting the importance of exploring low-cost and sustainable substrates for biopolymer production (Sirohi, Gaur, Pandey, Sim, & Kumar, 2021).

Biomedical Applications and Surface Modifications

Poly(3-hydroxybutyrate-co-4-hydroxybutyrate), a member of the polyhydroxyalkanoates (PHAs) family, has emerged as an attractive biomaterial for medical applications due to its mechanical properties, biocompatibility, and non-genotoxicity. Surface modifications of PHAs can overcome limitations related to their hydrophobic nature, enhancing their applicability in diverse medical applications. The integration of nanotechnology has significantly improved the functionality of these biomaterials, promising advancements in healthcare biotechnology (Chai, Amelia, Mouriya, Bhubalan, Amirul, Vigneswari, & Ramakrishna, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O3/c1-10-5(9)4(7)3(8)2-6/h3-4,8H,2H2,1H3/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUPRZUZWITYDZ-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(CBr)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](CBr)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)

![3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B3179841.png)

![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)